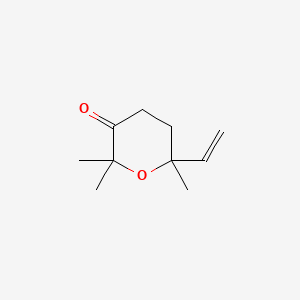

2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-

Description

Chemical Structure and Properties The compound 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- (CAS 33933-72-1) is a monoterpenoid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its IUPAC name is 6-ethenyl-2,2,6-trimethyloxan-3-one, featuring a pyranone ring substituted with methyl and ethenyl groups (Figure 1). Key physicochemical properties include:

- Boiling point (Tboil): 535.01 K (261.86°C)

- logP (octanol/water): 2.089

- Gibbs free energy of formation (ΔfG°): -81.79 kJ/mol

Occurrence and Biological Role This compound is a volatile organic compound (VOC) emitted by flowers such as Rosa cultivar 'Kaiser' and sweet osmanthus (Osmanthus fragrans), contributing to floral scents. In 'Kaiser' roses, it constitutes 59.3% of total terpenoid emissions, second only to linalool . Its aroma profile is described as minty, citrus, or orange-like, enhancing the complexity of floral fragrances .

Properties

IUPAC Name |

6-ethenyl-2,2,6-trimethyloxan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZCOAQSYTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC(O1)(C)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338486 | |

| Record name | 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33933-72-1 | |

| Record name | 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization of Precursors

One traditional route involves the acid-catalyzed cyclization of appropriate acyclic precursors such as α,β-unsaturated ketones or related derivatives. This method typically proceeds via intramolecular nucleophilic attack facilitated by protonation, leading to the formation of the pyranone ring.

Mechanism : The process begins with protonation of the carbonyl oxygen, increasing electrophilicity. Subsequently, a nucleophilic alkene or hydroxyl group attacks the activated carbonyl, resulting in ring closure and formation of the dihydro-2H-pyran-3-one core.

Key reagents : Strong acids like sulfuric acid or p-toluenesulfonic acid are employed under reflux conditions.

Advantages : High regioselectivity and straightforward reaction conditions.

Limitations : Requires careful control of reaction parameters to prevent polymerization or side reactions.

Diels-Alder Cycloaddition Followed by Rearrangement

Another classical method involves a Diels-Alder reaction between a suitable diene and dienophile, followed by oxidation and rearrangement steps to yield the target compound.

Mechanism : The cycloaddition forms a six-membered ring intermediate, which, upon oxidative aromatization and subsequent modifications, can be transformed into the pyranone structure.

Reagents : Dienes such as 1,3-butadiene derivatives and dienophiles like α,β-unsaturated carbonyl compounds.

Application : This approach offers stereoselectivity and the potential for introducing various substituents at specific positions.

Modern Synthetic Strategies

Synthesis from α-Ketoglutaric Acid

The work by Mityuk et al. (2012) presents a practical synthetic route starting from α-ketoglutaric acid , a readily available and inexpensive precursor. This method involves a four-step sequence with an overall yield of approximately 31%.

Step 1 : Esterification or activation of α-ketoglutaric acid to form an intermediate suitable for cyclization.

Step 2 : Cyclization facilitated by dehydration or intramolecular condensation, forming the dihydropyranone ring.

Step 3 : Introduction of the ethene substituent at the 6-position via alkylation or addition reactions.

Step 4 : Final purification and isolation of the target compound.

This route is advantageous due to its use of accessible starting materials and relatively mild conditions, making it suitable for scale-up.

Synthesis via Enamine or Knoevenagel Condensation

Recent advances have employed enamine chemistry and Knoevenagel condensations to construct the pyranone core with specific substitutions.

Procedure : Condensation of methyl ketones with aldehydes under basic conditions yields α,β-unsaturated intermediates, which undergo cyclization to form the pyranone ring.

Reagents : Amine catalysts, aldehydes bearing the ethene group, and suitable bases like piperidine or pyridine.

Outcome : These methods allow for structural diversity and functional group tolerance.

Specific Synthesis Pathway from Literature

Based on the detailed synthesis outlined by Enamine (2019), the compound can be prepared via a multi-step process involving:

Starting Material : A methyl-substituted precursor such as methyl 2-oxobutanoate or similar derivatives.

Step 1 : Formation of the dihydropyranone ring through intramolecular cyclization under acidic or basic conditions.

Step 2 : Introduction of the ethene group at position 6 via Wittig or Horner–Wadsworth–Emmons reactions, enabling the formation of the vinyl substituent.

Step 3 : Final purification using column chromatography or recrystallization.

This approach benefits from high regioselectivity and the ability to incorporate various substituents.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Acyclic precursors (e.g., α,β-unsaturated ketones) | Strong acids (H₂SO₄, p-TsOH) | Reflux, mild to moderate temperatures | Regioselectivity, straightforward | Side reactions, need for purification |

| Diels-Alder Route | Diene and dienophile | Various dienes/dienophiles | Mild to moderate heat | Stereoselectivity, diversity | Multi-step, requires purification |

| From α-Ketoglutaric Acid | α-Ketoglutaric acid | Esterification reagents, dehydrating agents | Mild heating, reflux | Uses accessible precursor, scalable | Moderate yield (~31%) |

| Enamine/Knoevenagel Condensation | Methyl ketones, aldehydes | Amine catalysts, bases | Room temperature to reflux | Structural diversity | Requires purification |

In-Depth Research Findings and Considerations

Yield Optimization : The synthesis from α-ketoglutaric acid demonstrates that reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.

Substituent Effects : The introduction of the ethene group at the 6-position can be achieved via Wittig or Horner–Wadsworth–Emmons reactions, with the choice depending on desired stereochemistry and functional group compatibility.

Reaction Monitoring : Techniques such as NMR spectroscopy and IR are essential for confirming ring formation and substitution patterns during synthesis.

Environmental and Safety Aspects : Use of mild conditions and environmentally benign reagents is preferred to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Linalool (C₁₀H₁₈O)

Structural Differences: Linalool is a monoterpene alcohol lacking the pyranone ring and ethenyl group. Properties:

Linalool Oxide (Epoxylinalol; C₁₀H₁₈O₂)

Structural Differences : An oxygenated derivative with a hydroxyl group instead of a ketone on the pyran ring.

Properties :

2,2-Dimethyltetrahydropyran-4-one (C₇H₁₂O₂)

Properties:

4H-Pyran [2,3-b] Quinoline Derivatives

Structural Differences: Feature a fused quinoline-pyran ring system, differing in aromaticity and substitution.

Comparative Analysis

Table 1: Key Properties and Roles of Target Compound and Analogues

Structural and Functional Differences

- Polarity : The target compound’s ketone group increases polarity compared to linalool (alcohol) but reduces it relative to linalool oxide (epoxide). This affects volatility and solubility .

- Aroma Profile: The ethenyl group in the target compound contributes to its unique citrus notes, whereas linalool’s tertiary alcohol group enhances floral characteristics .

Industrial and Pharmacological Relevance

- The target compound’s scarcity in nature (e.g., 4.6% in Rhododendron essential oils ) limits commercial use, whereas linalool is mass-produced for fragrances.

- Pyranone derivatives like 4H-Pyran [2,3-b] quinoline show promise in drug development, unlike the target compound, which is primarily a fragrance component .

Biological Activity

2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-, commonly referred to as 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one , is a compound with significant biological activity. Its molecular formula is with a molecular weight of approximately 168.24 g/mol. This compound is notable for its presence in various natural sources, including flowers and leaves, contributing to its potential applications in the fields of biochemistry and pharmacology.

The chemical structure of 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one includes functional groups that are responsible for its biological activities. The compound's InChIKey is ATQPZCOAQSYTPR-UHFFFAOYSA-N, and it has been studied for its volatile organic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.24 g/mol |

| CAS Registry Number | 33933-72-1 |

| InChIKey | ATQPZCOAQSYTPR-UHFFFAOYSA-N |

Sources and Extraction

This compound can be extracted from various plant species where it serves as a volatile organic compound. Notable studies have identified its presence in floral scents, suggesting a role in attracting pollinators or repelling herbivores. It has been documented in the context of plant defense mechanisms and ecological interactions .

Antimicrobial Properties

Research indicates that 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or antimicrobial agents in food and pharmaceutical industries .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. It has demonstrated effectiveness against various pests, particularly in agricultural settings. Its ability to disrupt the life cycle of pests like Helicoverpa armigera has been noted, suggesting potential applications in integrated pest management strategies .

Antioxidant Effects

In vitro studies have highlighted the antioxidant capacity of this compound. It scavenges free radicals and reduces oxidative stress markers in biological systems, indicating potential health benefits related to aging and chronic diseases .

Case Studies

- Antimicrobial Efficacy : A study published in Analytical Letters examined the antimicrobial activity of various plant-derived compounds, including 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Insect Pest Management : Research conducted on the efficacy of this compound against Helicoverpa armigera demonstrated that application of this compound led to a notable reduction in pest populations within controlled environments. The study suggests its use as a natural insecticide could reduce reliance on synthetic chemicals .

- Antioxidant Activity : A comparative analysis of various compounds revealed that 6-ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one exhibited superior antioxidant activity compared to common antioxidants like ascorbic acid. This finding supports further exploration into its potential health benefits .

Q & A

Q. What are the recommended safety protocols for handling 2H-Pyran-3(4H)-one derivatives in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar pyran derivatives (e.g., acute toxicity, skin/eye irritation), researchers should:

- Use engineering controls (fume hoods) and personal protective equipment (gloves, goggles, lab coats) to minimize exposure .

- Implement emergency procedures for spills (e.g., neutralization with inert absorbents) and ensure proper ventilation during synthesis or purification steps .

- Store the compound in a cool, dry environment away from incompatible materials like strong oxidizers .

Q. How can the structural identity of 2H-Pyran-3(4H)-one derivatives be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify molecular weight and substituent positions. For example, NIST databases provide reference MS fragmentation patterns for pyran derivatives .

- Chromatographic Methods : Gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature programming (e.g., 40°C to 250°C at 3°C/min) can resolve stereoisomers, as demonstrated for tetrahydro-4-methyl-2-(2-methyl-1-propenyl)pyran .

Q. What are common synthetic routes for preparing substituted pyran-3-one derivatives?

- Methodological Answer :

- Friedländer Reaction : Used to synthesize 4H-pyrano[2,3-b]quinoline derivatives from 2-amino-3-cyano-4H-pyrans, suggesting analogous routes for introducing ethenyl or methyl groups .

- Cyclocondensation : Reacting ketones with aldehydes or enolizable esters under acidic conditions, as seen in the synthesis of dihydro-6-methylpyran-4-ones .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) impact the physicochemical properties of 6-ethenyldihydro-2,2,6-trimethylpyran-3-one?

- Methodological Answer :

- Retention Index Analysis : Polar GC columns (e.g., HP-INNOWax) differentiate cis/trans isomers via retention time shifts. For example, cis-linalool oxide pyranoid shows distinct retention indices compared to trans isomers under isothermal conditions (70°C) .

- Computational Modeling : Density Functional Theory (DFT) can predict steric effects of methyl/ethenyl groups on ring conformation and stability .

Q. What challenges arise in quantifying trace impurities in pyran-3-one derivatives, and how can they be addressed?

- Methodological Answer :

- GC-MS with Selective Ion Monitoring (SIM) : Enhances sensitivity for low-abundance impurities (e.g., oxidation byproducts). For dihydro-3,5-dihydroxy-6-methylpyran-4-one, ions at m/z 144 (molecular ion) and 99 (fragment) are monitored .

- Derivatization : Silylation (e.g., BSTFA) improves volatility of polar hydroxylated derivatives for accurate GC analysis .

Q. How do substituents (e.g., ethenyl, methyl) influence the reactivity of pyran-3-one in Diels-Alder reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with dienophiles (e.g., maleic anhydride) using UV-Vis spectroscopy. Methyl groups at C2/C6 may sterically hinder endo transition states .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with cycloaddition yields to predict reactivity trends .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles for pyran derivatives: How should researchers prioritize risk assessments?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies (e.g., NIST, OSHA-compliant SDS) over vendor-supplied data. For example, acute oral toxicity (LD50) ranges from Category 4 (OSHA) to unclassified in commercial databases, necessitating conservative handling .

- In Silico Tox Prediction : Tools like ECOSAR can estimate ecotoxicity for structurally related compounds when empirical data are conflicting .

Methodological Tables

Table 1 : Key GC Parameters for Pyran-3-one Derivatives

Table 2 : Synthetic Yield Optimization for Pyran-3-one Analogues

| Reaction Type | Catalyst | Solvent | Yield (%) | Byproducts Identified | Reference |

|---|---|---|---|---|---|

| Friedländer | HCl (0.1 M) | Ethanol | 72 | 3-Cyanopyridine (8%) | |

| Cyclocondensation | H2SO4 (5% w/w) | Toluene | 85 | Unreacted aldehyde (12%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.